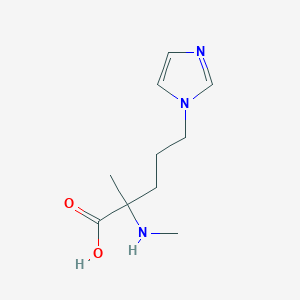
5-(1h-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid is a synthetic compound that features an imidazole ring, a methyl group, and a methylamino group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Van Leusen Imidazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Attachment of the Methyl and Methylamino Groups:
Formation of the Pentanoic Acid Backbone: The pentanoic acid backbone can be constructed through a series of reactions, including oxidation and esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(1H-Imidazol-1-yl)isophthalic acid: Similar imidazole-containing compound with different functional groups.
5-(1H-Imidazol-1-yloxy)pentanoic acid: Another imidazole derivative with an oxy group instead of a methylamino group.
1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene: A compound with multiple imidazole rings and a benzene core.
Uniqueness
5-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
5-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid is a complex organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C10H16N2O2, with a molecular weight of approximately 196.25 g/mol. The compound features an imidazole ring, a methyl group, and a methylamino group, which contribute to its unique reactivity and biological effects.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H16N2O2 |
| Molecular Weight | 196.25 g/mol |
| Functional Groups | Imidazole, Methyl, Methylamino |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : This compound has been studied for its potential as an enzyme inhibitor, particularly in modulating protein-ligand interactions.
- Metal Ion Coordination : The imidazole ring may coordinate with metal ions, influencing the activity of metalloproteins.
- Electrostatic Interactions : The methylamino group can participate in electrostatic interactions, enhancing the compound's biological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : Interaction studies have shown that the compound has a high binding affinity to specific enzymes and receptors, which is crucial for its therapeutic potential.
- Modulation of Protein Function : By influencing protein-ligand interactions, it may alter enzymatic pathways or receptor signaling.
- Hydrogen Bonding : The presence of the imidazole ring allows for hydrogen bonding with amino acid residues in proteins, further affecting their function.
Study on Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of this compound on various enzymes involved in metabolic pathways. The findings indicated that the compound exhibited micromolar inhibition against target enzymes, suggesting its potential as a therapeutic agent for metabolic disorders .
Interaction with Biological Targets
Research focusing on the interaction of this compound with biological targets revealed:
- High selectivity towards certain receptors compared to structurally similar compounds.
- Significant modulation of cellular pathways related to cancer cell proliferation and survival.
Applications in Medicinal Chemistry
Given its diverse biological activities, this compound holds promise for various applications:
- Therapeutic Development : Its potential as an enzyme inhibitor positions it as a candidate for drug development targeting specific diseases.
- Biochemical Research : The compound's ability to modulate protein interactions makes it valuable for studying biochemical pathways.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-imidazol-1-yl-2-methyl-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-10(11-2,9(14)15)4-3-6-13-7-5-12-8-13/h5,7-8,11H,3-4,6H2,1-2H3,(H,14,15) |
InChI Key |
CMYFGUJDAKEKCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=CN=C1)(C(=O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















